4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

Catalog No.
S15806017
CAS No.
M.F
C9H12IN3O5
M. Wt
369.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahyd...

Product Name

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Molecular Formula

C9H12IN3O5

Molecular Weight

369.11 g/mol

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)

InChI Key

LQQGJDJXUSAEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one is a complex organic compound with significant pharmaceutical relevance. Its molecular formula is C9H13N3O5C_9H_{13}N_3O_5 and it has a molecular weight of 243.22 g/mol. The compound features a pyrimidinone ring substituted with an amino group and a tetrahydrofuran moiety, which contributes to its biological activity and potential therapeutic applications. This compound is also known as Cytidine and is classified under various chemical identifiers such as CAS Number 65-46-3 and PubChem ID 6175 .

Typical of pyrimidine derivatives, including:

  • Nucleophilic Substitution: The iodine atom on the pyrimidine ring can be replaced by nucleophiles, which may lead to the synthesis of new derivatives.
  • Hydrolysis: The hydroxymethyl group can participate in hydrolytic reactions, potentially affecting the stability and reactivity of the compound.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

These reactions are crucial for modifying the compound to enhance its biological properties or develop new derivatives with improved efficacy.

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one exhibits notable biological activities, particularly in the realm of antiviral and anticancer research. It has been studied for its role as a nucleoside analog, which can inhibit viral replication. Additionally, its structural components allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing this compound:

  • Condensation Reactions: Combining pyrimidine derivatives with hydroxymethyl-tetrahydrofuran under acidic or basic conditions can yield the desired compound.
  • Substitution Reactions: Starting from a suitable pyrimidine precursor, iodine can be introduced via electrophilic substitution.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to ensure functional groups remain intact during synthesis.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield and purity.

The primary applications of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one include:

  • Pharmaceutical Development: As a nucleoside analog, it is explored for antiviral therapies.
  • Research Tool: Used in biochemical assays to study nucleic acid metabolism and interactions.
  • Potential Anticancer Agent: Investigated for its ability to inhibit cancer cell proliferation through various mechanisms.

These applications underline its importance in drug development and medicinal chemistry.

Studies on interaction profiles have shown that this compound can bind to various enzymes involved in nucleotide metabolism. Its interaction with viral polymerases has been particularly noted, where it competes with natural substrates, thereby inhibiting viral replication. Additionally, its interactions with cellular receptors may provide insights into potential side effects and therapeutic windows .

The uniqueness of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one can be highlighted when compared to similar compounds:

Compound NameStructureKey Features
CytidineC9H13N3O5Natural nucleoside involved in RNA synthesis
5-IodouridineC9H11N3O5IIodinated nucleoside with antiviral properties
2-AminopurineC5H6N4Purine analog used in studies of DNA replication

While all these compounds share nucleoside-like properties, the specific tetrahydrofuran moiety in 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one distinguishes it by potentially enhancing solubility and bioavailability compared to other nucleoside analogs .

This comprehensive overview underscores the significance of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one in medicinal chemistry and highlights avenues for future research and development.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.98217 g/mol

Monoisotopic Mass

368.98217 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

Explore Compound Types